6-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a synthetic organic compound belonging to the class of benzothiazoles. Benzothiazoles are characterized by a benzene ring fused to a thiazole ring, which contributes to their diverse chemical and biological properties. This particular compound features a methoxy group at the 6th position, a pyridin-3-ylmethyl group attached to the nitrogen atom, and an amine group at the 2nd position of the benzothiazole ring. The compound is identified by the Chemical Abstracts Service registry number 16763-15-8 and has been explored for various applications in scientific research, particularly in medicinal chemistry and materials science.
The synthesis of 6-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine typically involves several key steps:
The synthesis process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product. The use of catalysts and protective groups may also be necessary during various stages to prevent undesired side reactions.
The molecular structure of 6-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine can be described as follows:
6-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions:
The specific reagents and conditions for these reactions include:
The mechanism of action for 6-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amines involves its interaction with molecular targets within cells. It primarily binds to tubulin at the colchicine binding site, inhibiting tubulin polymerization. This disruption affects microtubule dynamics, leading to cell cycle arrest during the G2/M phase and ultimately inducing apoptotic cell death in cancer cells .
The physical properties include:
Chemical properties encompass:
Studies have indicated that modifications at specific positions on the benzothiazole ring significantly influence biological activity and solubility profiles, which are critical for drug development applications .
6-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amines have been investigated for various scientific applications:
This compound exemplifies significant potential across multiple fields due to its unique structure and reactivity profile.
Microtubules—dynamic cytoskeletal polymers of α/β-tubulin heterodimers—serve as validated targets for anticancer drugs due to their indispensable role in mitosis. Disruption of tubulin polymerization triggers G2/M cell cycle arrest and apoptosis in rapidly dividing cancer cells. The benzothiazole-pyridine hybrid 6-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine (CAS 16763-15-8; MF: C₁₄H₁₃N₃OS; MW: 271.34 g/mol) [1] represents a novel class of antimitotic agents designed to exploit this mechanism. Unlike taxane-site binders, this compound targets the colchicine-binding domain (CBD), a validated pocket for inhibiting tubulin assembly in solid tumors, including multidrug-resistant phenotypes [3] [5].
Table 1: Key Physicochemical Properties of 6-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₃N₃OS |
Molecular Weight | 271.34 g/mol |
XLogP3 | 3.385 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 4 |
Topological Polar Surface Area | 75.28 Ų |
Melting Point | 135–136 °C |
The colchicine-binding site (CBS), located at the α/β-tubulin interface, offers distinct advantages for ligand design:
Experimental data confirm direct CBS engagement:
"The compound binds to the colchicine site of tubulin with Kd = 0.28 μM, disrupting microtubule assembly and inducing apoptosis" [5].
The antimitotic activity of 6-methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine arises from synergistic interactions between its three domains:
Table 2: Cytotoxicity of Benzothiazole-Pyridine Hybrids Against Cancer Cell Lines
Compound | IC₅₀ (μM) A549 | IC₅₀ (μM) MCF-7 | IC₅₀ (μM) HT-29 |
---|---|---|---|
6-Methoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | 0.48 | 0.52 | 0.61 |
N-(6-Methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide | 0.15 | 0.18 | 0.22 |
6-Ethoxy-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | 1.20 | 1.45 | 1.80 |
Structure-Activity Relationship (SAR) Insights:
Hybrids like this also inhibit PD-1/PD-L1 interactions (Patent BR112020026746A2), suggesting dual mechanisms in cancer immunotherapy [3].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2